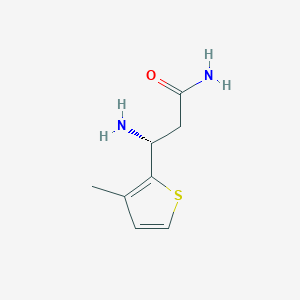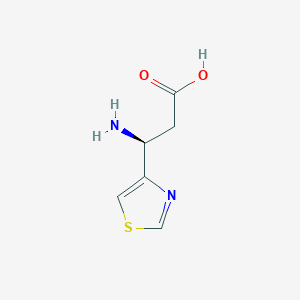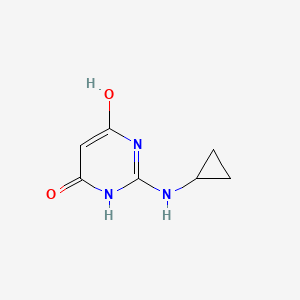
2-(Cyclopropylamino)pyrimidine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)pyrimidine-4,6-diol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)pyrimidine-4,6-diol typically involves the reaction of a pyrimidine derivative with cyclopropylamine. One common method includes the condensation of a pyrimidine amine derivative with a cyclopropyl derivative in the presence of a suitable solvent such as ethylene glycol. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)pyrimidine-4,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-(Cyclopropylamino)pyrimidine-4,6-diol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the cyclopropylamino group.
4,6-Diaryl-2-aminopyrimidines: These compounds have aryl groups instead of the cyclopropylamino group.
Uniqueness
2-(Cyclopropylamino)pyrimidine-4,6-diol is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(cyclopropylamino)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9N3O2/c11-5-3-6(12)10-7(9-5)8-4-1-2-4/h3-4H,1-2H2,(H3,8,9,10,11,12) |
InChI Key |
SMHUPSKOVFQOTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=CC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13295894.png)
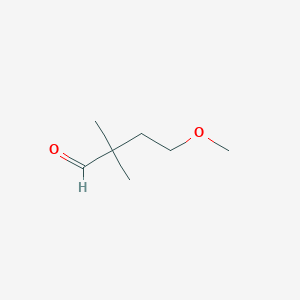
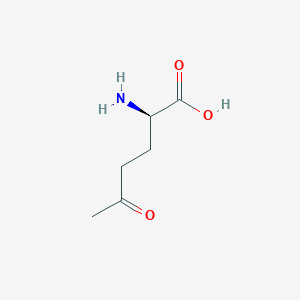
![N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine](/img/structure/B13295906.png)
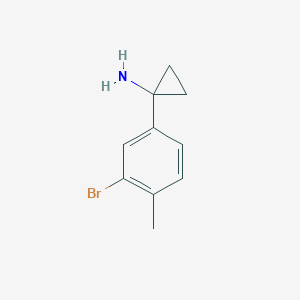
![3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13295914.png)
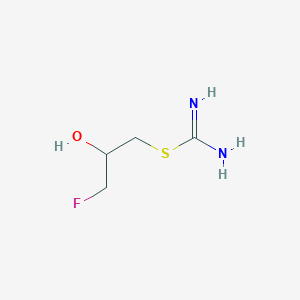
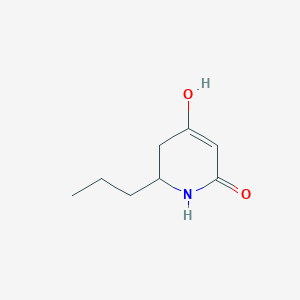

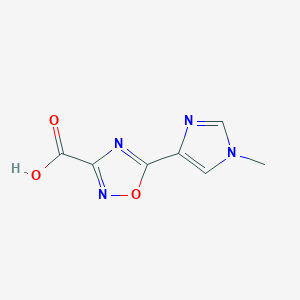
![(2-Ethoxyethyl)[1-(furan-2-yl)ethyl]amine](/img/structure/B13295958.png)
